molecular formula C8H2BrCl2FN2 B2671432 7-Bromo-2,4-dichloro-8-fluoroquinazoline CAS No. 2168499-15-6

7-Bromo-2,4-dichloro-8-fluoroquinazoline

Cat. No.: B2671432
CAS No.: 2168499-15-6
M. Wt: 295.92
InChI Key: RMTQLOZHXIEDGZ-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-8-fluoroquinazoline is a synthetic compound with the CAS Number: 2168499-15-6 . It has a molecular weight of 295.93 . The compound is solid in physical form and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H2BrCl2FN2/c9-4-2-1-3-6(5(4)12)13-8(11)14-7(3)10/h1-2H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 295.93 and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Antibacterial Properties

The search for novel antibacterial agents has led to the exploration of fluoroquinolones, with modifications to their molecular structure to enhance their efficacy. One study highlighted the design of m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones. A specific compound, featuring a combination of amino, chloro, and fluoro substituents, demonstrated extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly outperforming known antibiotics like trovafloxacin. The study's structure-activity relationship (SAR) analysis suggested that the specific arrangement of substituents, including the 8-Cl atom, contributes to the compound's antibacterial potency. An X-ray crystallographic study indicated a distorted orientation of the N-1 aromatic group due to steric repulsion, a key factor for the observed activity (Kuramoto et al., 2003).

Anticancer Applications

The exploration of quinazoline derivatives for anticancer properties has identified several compounds with significant in vitro cytotoxicity against various human cancer cell lines. A study on indole-aminoquinazoline hybrids demonstrated notable cytotoxic effects against lung, colorectal, hepatocellular, breast, and cervical cancer cells. The molecular docking of these compounds suggested potential inhibitory activity towards epidermal growth factor receptor (EGFR), comparing favorably with known EGFR inhibitors (Mphahlele et al., 2018).

Synthetic Advancements

The development of efficient synthetic methods for quinazoline derivatives is crucial for their application in drug discovery. A study described the successful improvement of the synthesis process for a key intermediate used in drug discoveries, demonstrating an increase in total yield while maintaining purity. This advancement supports the rapid supply of critical compounds for medicinal research (Nishimura & Saitoh, 2016).

Fluorescence and Biological Studies

Quinazolines have also been investigated for their fluorescence properties and biological activity. A study on molybdenum(VI) dichloride dioxide catalyzed the synthesis of dihydropyrimidinones and polyhydroquinolines, revealing the fluorescence and cytotoxic activity of the synthesized compounds against cancer cell lines. This highlights the potential of quinazoline derivatives as fluorescent markers and therapeutic agents in biomedical research (Guggilapu et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

7-bromo-2,4-dichloro-8-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrCl2FN2/c9-4-2-1-3-6(5(4)12)13-8(11)14-7(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTQLOZHXIEDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=NC(=N2)Cl)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrCl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168499-15-6
Record name 7-bromo-2,4-dichloro-8-fluoroquinazoline
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